2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.: 1346707-91-2
Cat. No.: VC15899200
Molecular Formula: C16H26BNO3
Molecular Weight: 291.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346707-91-2 |
|---|---|
| Molecular Formula | C16H26BNO3 |
| Molecular Weight | 291.2 g/mol |
| IUPAC Name | 2-(2-methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C16H26BNO3/c1-7-12(2)11-19-14-10-13(8-9-18-14)17-20-15(3,4)16(5,6)21-17/h8-10,12H,7,11H2,1-6H3 |
| Standard InChI Key | UNCSJFISKJUAIB-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(C)CC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a 2-methylbutoxy group and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The boronate ester enhances the compound’s reactivity in metal-catalyzed reactions, while the ether side chain influences solubility and steric effects.
Table 1: Structural Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1346707-91-2 |
| IUPAC Name | 2-(2-Methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC(C)CC |
| InChIKey | UNCSJFISKJUAIB-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthesis Pathways
The synthesis typically involves sequential functionalization of pyridine derivatives. A common route includes:
-
Halogenation: Introduction of a halogen (e.g., bromine) at the 4-position of 2-(2-methylbutoxy)pyridine.
-
Borylation: Reaction with bis(pinacolato)diboron () under palladium or iridium catalysis to install the boronate ester .
For example, iridium-catalyzed C–H borylation, as demonstrated in analogous pyridine systems, enables direct boronation without pre-halogenation . This method offers regioselectivity, particularly favoring the γ-position in trifluoromethyl-substituted pyridines .
Table 2: Representative Synthesis Conditions
Physical and Chemical Properties
Physicochemical Data
Predicted properties include a density of ~1.2 g/cm³ and a boiling point exceeding 400°C, consistent with similar boronate esters . The compound is soluble in common organic solvents (e.g., THF, DCM) but insoluble in water due to its hydrophobic pinacol group .
Table 3: Key Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 291.2 g/mol | Mass spectrometry |
| Density | 1.2 g/cm³ (predicted) | Computational modeling |
| Solubility | Soluble in THF, DCM | Experimental data |
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronate ester group facilitates carbon-carbon bond formation in Suzuki-Miyaura reactions. For instance, coupling with aryl halides under palladium catalysis yields biaryl structures, pivotal in pharmaceutical intermediates.
Directed C–H Functionalization
In iridium-catalyzed systems, the boronate group directs regioselective C–H activation, enabling late-stage diversification of pyridine scaffolds . This method avoids pre-functionalization steps, enhancing synthetic efficiency.
Recent Advances and Research
Catalytic Borylation Techniques
Recent studies highlight iridium catalysts for direct C–H borylation of pyridines, achieving higher regiocontrol and yields compared to traditional methods . These advances reduce reliance on halogenated precursors, aligning with green chemistry principles.
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